molecular formula C14H15F7O3Si B12567254 Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane CAS No. 183607-56-9

Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane

Cat. No.: B12567254
CAS No.: 183607-56-9
M. Wt: 392.34 g/mol
InChI Key: XKWOGPCRGMOFRM-UHFFFAOYSA-N
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Description

Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is a specialized organosilicon compound characterized by its unique structure, which includes a tetrafluorinated phenyl ring and a trifluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane typically involves the reaction of a tetrafluorinated phenyl derivative with a silicon-based reagent. One common method includes the use of triethoxysilane as a starting material, which reacts with the tetrafluorinated phenyl compound under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions involving the ethoxy groups.

    Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex organic molecules with extended conjugation, while substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane has several applications in scientific research:

Mechanism of Action

The mechanism by which Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other molecules. The trifluoroethenyl group can participate in addition reactions, contributing to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is unique due to the presence of both tetrafluorinated phenyl and trifluoroethenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .

Properties

CAS No.

183607-56-9

Molecular Formula

C14H15F7O3Si

Molecular Weight

392.34 g/mol

IUPAC Name

triethoxy-[2,3,5,6-tetrafluoro-4-(1,2,2-trifluoroethenyl)phenyl]silane

InChI

InChI=1S/C14H15F7O3Si/c1-4-22-25(23-5-2,24-6-3)13-11(18)8(15)7(9(16)12(13)19)10(17)14(20)21/h4-6H2,1-3H3

InChI Key

XKWOGPCRGMOFRM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)C(=C(F)F)F)F)F)(OCC)OCC

Origin of Product

United States

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